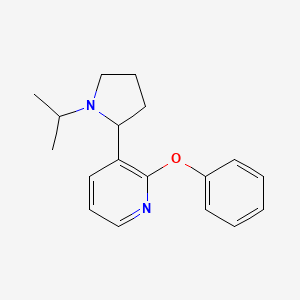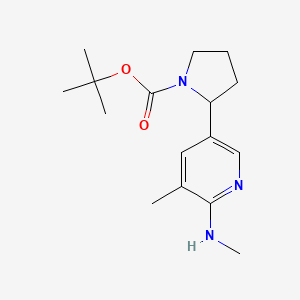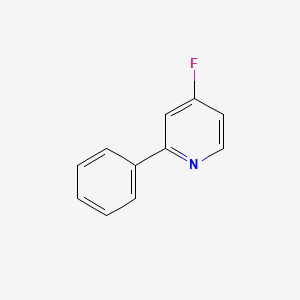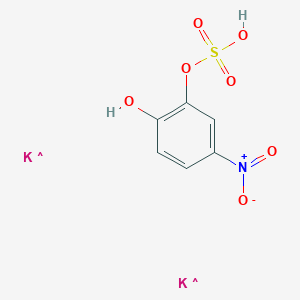
O-p-nitrobenzyl-N,N-diisopropyl-isourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(4-Nitrobenzyl)-N,N-diisopropylisourea: is an organic compound characterized by the presence of a nitrobenzyl group attached to an isourea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrobenzyl)-N,N-diisopropylisourea typically involves the reaction of 4-nitrobenzyl bromide with N,N-diisopropylisourea. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of O-(4-Nitrobenzyl)-N,N-diisopropylisourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions:
Oxidation: O-(4-Nitrobenzyl)-N,N-diisopropylisourea can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitrobenzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The nitrobenzyl group can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and the synthesis of advanced materials.
作用機序
The mechanism of action of O-(4-Nitrobenzyl)-N,N-diisopropylisourea involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The isourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
類似化合物との比較
- O-(4-Nitrobenzyl)hydroxylamine hydrochloride
- 4-Nitrobenzyl bromide
- 4-Nitrobenzyl alcohol
Comparison: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is unique due to the presence of both the nitrobenzyl and isourea groups. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, O-(4-Nitrobenzyl)hydroxylamine hydrochloride primarily functions as a hydroxylamine derivative, while 4-Nitrobenzyl bromide and 4-Nitrobenzyl alcohol are simpler structures with different reactivity profiles.
特性
分子式 |
C14H21N3O3 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)16(11(3)4)14(15)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11,15H,9H2,1-4H3 |
InChIキー |
DCXFBDKRRYVBAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=N)OCC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)

![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)





![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
